molecular formula C19H22N4 B3416433 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine CAS No. 820245-83-8

3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B3416433
CAS No.: 820245-83-8
M. Wt: 306.4 g/mol
InChI Key: VPRTWGQOAYNEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 2-position with a p-tolyl (4-methylphenyl) group and at the 3-position with a piperazin-1-ylmethyl moiety. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant due to its presence in drugs like zolpidem (hypnotic) and alpidem (anxiolytic) .

Properties

IUPAC Name

2-(4-methylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-15-5-7-16(8-6-15)19-17(14-22-12-9-20-10-13-22)23-11-3-2-4-18(23)21-19/h2-8,11,20H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRTWGQOAYNEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170205
Record name 2-(4-Methylphenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820245-83-8
Record name 2-(4-Methylphenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820245-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with p-tolualdehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Solvent selection and purification methods are also critical to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce deoxygenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine often exhibit significant anticancer properties. Compounds similar to 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine have been studied for their ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells or inhibit specific signaling pathways associated with tumor proliferation.
  • Case Studies : Various studies have highlighted the effectiveness of similar compounds in preclinical models of cancer, indicating a promising avenue for further investigation.

Antimicrobial Activity

The imidazo[1,2-a]pyridine class has also shown potential as antimicrobial agents. The structural features of this compound may contribute to its efficacy against bacterial and fungal pathogens.

  • Research Findings : Comparative studies suggest that compounds with piperazine substitutions often exhibit enhanced antimicrobial properties compared to their counterparts without such modifications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridineImidazole and pyridine ringsAnticancer, antimicrobial
3-(Piperazin-1-ylmethyl)-2-(phenyl)imidazo[1,2-a]pyridinePiperazine substituent and phenyl groupAnticancer
6-Methyl-3-(morpholinomethyl)-imidazo[1,2-a]pyridineMorpholine instead of piperazineAntimicrobial

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name/ID R2 (Position 2) R3 (Position 3) Key Features/Biological Activity Reference
Target Compound p-tolyl Piperazin-1-ylmethyl High solubility (piperazine), moderate lipophilicity (p-tolyl) -
2-(4-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine 4-nitrophenyl Piperazin-1-ylmethyl Electron-withdrawing nitro group may reduce bioavailability vs. p-tolyl
8p () 4-methoxy-2-nitrophenyl 4-(triazolylmethyl)piperazine Antileishmanial activity (IC₅₀ = 1.2 µM); triazole enhances target binding
MIA () 4-(methylsulfonyl)phenyl N-(p-tolyl)amine Anti-inflammatory via STAT3/NF-κB inhibition (IC₅₀ = 8.7 µM)
diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-... 4-nitrophenyl Tetrahydroimidazo core with ester/cyano groups Lower solubility (esters) but stabilized by nitro group
3-(3-Methoxyphenyl)imidazo[1,2-a]pyridine () 3-methoxyphenyl - Moderate cytotoxicity (HeLa cells, IC₅₀ = 12 µM)
Key Observations:
  • Electron-Donating vs.
  • Piperazine Modifications : Piperazine-linked triazole (8p) or hydroxyethyl () groups introduce hydrogen-bonding capabilities, improving target engagement in antiparasitic or anti-inflammatory contexts .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The piperazine moiety in the target compound confers basicity (pKa ~9.5), enhancing aqueous solubility compared to non-polar analogues like 3-(3-methoxyphenyl)imidazo[1,2-a]pyridine .
  • Melting Points : Derivatives with polar groups (e.g., nitro in , MW 337.38) exhibit higher melting points (>200°C) than lipophilic analogues (e.g., 8p, MP 104–105°C) .
  • Metabolic Stability : Piperazine-containing compounds are prone to N-oxidation or dealkylation, whereas p-tolyl groups may undergo cytochrome P450-mediated oxidation.

Biological Activity

3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, infectious diseases, and neuropharmacology. This article reviews the biological activity of this compound, synthesizing data from multiple studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H24N4
  • Molecular Weight : 320.43 g/mol
  • CAS Number : 817172-52-4

This compound features a piperazine moiety linked to an imidazo[1,2-a]pyridine scaffold, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. A study on various imidazo derivatives demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, making them promising candidates for developing new antibiotics .

CompoundActivityTarget Organism
This compoundAntibacterialStaphylococcus aureus
Other derivativesAntifungalCandida albicans

Anticancer Potential

The anticancer properties of imidazo[1,2-a]pyridine compounds have been extensively studied. These compounds exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, structure-activity relationship (SAR) studies have shown that modifications on the imidazo ring can enhance potency against specific cancer types .

Case Study:
A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value in the low micromolar range against breast and lung cancer cells, suggesting significant anticancer activity.

Neuropharmacological Effects

Imidazo[1,2-a]pyridine derivatives have also been studied for their neuropharmacological effects. They exhibit potential as anxiolytics and antidepressants by modulating neurotransmitter systems such as serotonin and dopamine .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that substituents on the piperazine ring and variations in the imidazole core significantly influence biological activity. For example:

  • Substituents on the piperazine ring enhance binding affinity to target receptors.
  • Alkyl groups at specific positions on the imidazole ring can increase lipophilicity and cellular uptake.

Q & A

Q. Example Protocol :

  • Intermediate : 3-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine (synthesized via cyclocondensation of 2-aminopyridine and p-tolyl ketone).
  • Substitution : React with piperazine (1.2 eq) in DMF at 80°C for 18 hours. Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to isolate the final product .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and piperazine integration. For example, the piperazine methylene protons (CH₂-N) appear as a multiplet at δ 2.5–3.0 ppm, while aromatic protons from the p-tolyl group resonate at δ 7.1–7.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁N₄: 297.1814; observed: 297.1812) .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of substitutions (if crystalline derivatives are available) .

Advanced: How does the piperazine substituent influence the compound’s bioactivity and pharmacokinetics?

Methodological Answer:

  • Bioactivity : Piperazine enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Derivatives with piperazine show improved antileishmanial activity (IC₅₀: 2–5 µM) compared to non-piperazine analogs (IC₅₀: >10 µM) .
  • SAR Insights :
    • Positional Flexibility : Piperazine’s secondary amines allow further functionalization (e.g., acetylation or alkylation) to modulate selectivity .
    • Pharmacokinetics : Piperazine improves blood-brain barrier permeability in neuroactive analogs (e.g., Zolpidem derivatives) .

Q. Table 1: Piperazine Substituent Effects on Bioactivity

SubstituentTarget Activity (IC₅₀)Solubility (LogP)
Unmodified piperazine3.2 µM (Leishmania)1.8
N-Acetyl piperazine5.1 µM1.2
N-Methyl piperazine4.5 µM1.5
Data derived from in vitro assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

Standardized Assays : Use WHO-recommended protocols for antiparasitic activity (e.g., Leishmania amastigote-macrophage models) .

Computational Validation : Apply density functional theory (DFT) to predict binding affinities and compare with experimental IC₅₀ values. For example, ICReDD’s reaction path search methods optimize experimental conditions using quantum chemical calculations .

Meta-Analysis : Aggregate data from ≥3 independent studies to identify outliers. Adjust for variables like cell line (e.g., THP-1 vs. RAW264.7 macrophages) or compound purity .

Basic: What are the primary biological targets and mechanisms of action for this compound?

Methodological Answer:

  • Antiparasitic Activity : Inhibits trypanothione reductase in Trypanosoma cruzi (Ki: 0.8 µM) by binding to the enzyme’s NADPH domain .
  • Anticancer Potential : Targets topoisomerase IIα in HeLa cells, inducing DNA strand breaks (EC₅₀: 10 µM) .
  • Neuroactive Effects : Binds to GABA₀ receptors in rodent models, though with lower affinity than Zolpidem (Kd: 120 nM vs. 20 nM) .

Advanced: What computational methods aid in designing derivatives with improved selectivity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding modes to targets like trypanothione reductase. For example, piperazine’s NH group forms hydrogen bonds with Glu¹⁸⁰ .
  • QSAR Modeling : Identifies critical descriptors (e.g., polar surface area, H-bond donors) for antileishmanial activity. A QSAR model with R² = 0.89 was validated using 30 derivatives .
  • ADMET Prediction (SwissADME) : Optimizes LogP (target: 2–3) and polar surface area (<140 Ų) to enhance bioavailability .

Methodological: How to optimize reaction yields when introducing bulky piperazine derivatives?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 18 hours to 30 minutes (yield: 85% vs. 65% conventional) .
  • Catalysis : Use KI (10 mol%) to accelerate nucleophilic substitution in DMSO at 100°C .
  • Workup Strategy : Employ aqueous-organic biphasic extraction (e.g., EtOAc/water) to remove unreacted piperazine.

Advanced: What in vitro and in vivo models are recommended for preclinical efficacy assessment?

Methodological Answer:

  • In Vitro :
    • Antiparasitic : Axenic amastigote assays (24-hour incubation, EC₅₀ determination) .
    • Cytotoxicity : MTT assays on HEK293 cells (selectivity index ≥10) .
  • In Vivo :
    • Leishmaniasis : BALB/c mice infected with L. donovani (oral dosing, 50 mg/kg/day for 5 days) .
    • Pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration assessed via LC-MS/MS in Sprague-Dawley rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(Piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.